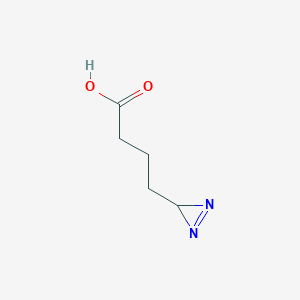

4-(3H-Diazirin-3-yl)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

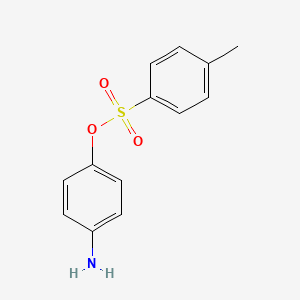

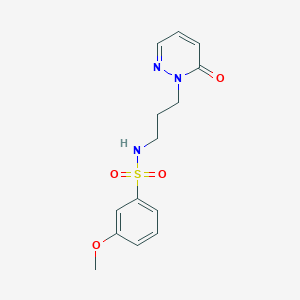

“4-(3H-Diazirin-3-yl)butanoic acid” is a type of organic molecule that consists of a carbon bound to two nitrogen atoms, which are double-bonded to each other . It is often used in photoaffinity labeling studies to observe a variety of interactions, including ligand-receptor, ligand-enzyme, protein-protein, and protein-nucleic acid interactions .

Synthesis Analysis

The synthesis of diazirines, such as “4-(3H-Diazirin-3-yl)butanoic acid”, often begins with ketones. These ketones, with the desired substituents, are converted to diaziridines. These diaziridines are then subsequently oxidized to form the desired diazirines .

Molecular Structure Analysis

The molecular structure of “4-(3H-Diazirin-3-yl)butanoic acid” consists of a carbon bound to two nitrogen atoms, which are double-bonded to each other, forming a cyclopropene-like ring . The molecular formula is C5H8N2O2 .

Chemical Reactions Analysis

Diazirines, like “4-(3H-Diazirin-3-yl)butanoic acid”, can serve as precursors for carbenes by loss of a molecule of dinitrogen. For example, irradiation of diazirines with ultraviolet light leads to carbene insertion into various C−H, N−H, and O−H bonds .

Wissenschaftliche Forschungsanwendungen

Photoaffinity Labeling

Diazirines are widely employed as photophores for photoaffinity labeling . When appended to a ligand or pharmacophore through its acid linker, this building block allows for UV light-induced covalent modification of a biological target. The resulting covalent bonds enable further separation and detection, making it a valuable tool for studying ligand-receptor interactions .

Protein-Protein Interaction Studies

Diazirine-based photoaffinity probes can be used to investigate protein-protein interactions. By incorporating diazirine-modified ligands into protein complexes, researchers can identify binding partners and map interaction sites. This approach provides insights into cellular signaling pathways and protein networks .

Drug Discovery and Target Identification

Researchers utilize diazirine derivatives to identify drug targets. By designing ligands with diazirine moieties, they can selectively label and crosslink potential target proteins. This aids in understanding drug-receptor interactions and facilitates the discovery of novel therapeutic targets .

Structural Biology and Proteomics

Diazirine-based photo-crosslinkers are valuable tools for structural biology. They allow researchers to capture transient interactions between proteins, nucleic acids, and small molecules. By incorporating diazirine-containing probes, scientists can study protein conformations, ligand binding sites, and protein-protein interfaces .

Metabolic Labeling and Cellular Imaging

Diazirine-containing amino acids can be incorporated into proteins during translation. Researchers use these modified proteins for metabolic labeling studies. Additionally, diazirine-based probes enable selective labeling of cellular components, aiding in live-cell imaging and tracking specific molecules within biological systems .

Chemical Biology and Functional Proteomics

Diazirine-based probes are valuable in chemical biology research. They allow researchers to selectively label and capture protein targets, facilitating proteomic studies. By combining diazirine chemistry with mass spectrometry, scientists can identify interacting partners and study protein function .

Neuroscience and Receptor Mapping

In neuroscience, diazirine-based ligands help map receptor distribution in brain tissue. By incorporating diazirine moieties into ligands targeting specific receptors (e.g., neurotransmitter receptors), researchers can visualize receptor localization and study their roles in neuronal signaling .

Functionalization of Biomaterials

Diazirine-functionalized polymers and surfaces find applications in biomaterials science. Researchers use them to modify surfaces, create bioactive coatings, and immobilize bioactive molecules. Diazirine-based functionalization enhances biocompatibility and allows controlled interactions with cells and proteins .

Wirkmechanismus

The mechanism of action of “4-(3H-Diazirin-3-yl)butanoic acid” involves its use as a photo-reactive, crosslinking reagent. When appended to a ligand or pharmacophore through its acid linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(3H-diazirin-3-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c8-5(9)3-1-2-4-6-7-4/h4H,1-3H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPJWNIHJGAYSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC1N=N1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3H-Diazirin-3-yl)butanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[2-(naphthalene-2-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2651265.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2651272.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2651275.png)